molecular formula C13H16N4O3 B3408691 (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid CAS No. 881450-52-8

(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid

Número de catálogo B3408691
Número CAS: 881450-52-8
Peso molecular: 276.29 g/mol
Clave InChI: UQHFIJNPLBMVMV-MHWRWJLKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid, also known as CHIR-090, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase D (PKD) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mecanismo De Acción

(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid selectively inhibits the PKD family of protein kinases, which play a crucial role in various cellular processes. PKD is involved in the regulation of cell proliferation, differentiation, and apoptosis, making it an attractive target for cancer therapy. By inhibiting PKD, (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid is its selectivity for PKD, which makes it a valuable tool for studying the role of PKD in various cellular processes. Additionally, (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid has been shown to have good bioavailability and pharmacokinetics, making it a promising candidate for therapeutic applications. However, one limitation of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid is its potential off-target effects, which may complicate its use in scientific research.

Direcciones Futuras

There are several future directions for the study of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid. One area of research is the development of more potent and selective PKD inhibitors. Additionally, the role of PKD in various cellular processes needs to be further elucidated to fully understand the potential therapeutic applications of PKD inhibitors such as (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid. Finally, the use of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid in combination with other anti-cancer agents needs to be explored to determine its potential as a combination therapy for cancer.
In conclusion, (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid is a promising compound that has been extensively studied for its potential therapeutic applications. Its selectivity for PKD makes it a valuable tool for studying the role of PKD in various cellular processes, and its anti-cancer and anti-inflammatory effects make it a promising candidate for therapeutic applications. Further research is needed to fully understand the potential of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid and other PKD inhibitors for the treatment of cancer and other diseases.

Aplicaciones Científicas De Investigación

(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. Additionally, (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.

Propiedades

IUPAC Name

2-[(2E)-2-(carbamoylhydrazinylidene)cyclohexyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c14-13(20)17-16-10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-15-11/h5-7,9H,1-4H2,(H,18,19)(H3,14,17,20)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHFIJNPLBMVMV-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)N)C(C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\NC(=O)N)/C(C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid
Reactant of Route 2
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid
Reactant of Route 3
Reactant of Route 3
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid
Reactant of Route 4
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid
Reactant of Route 5
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid
Reactant of Route 6
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.